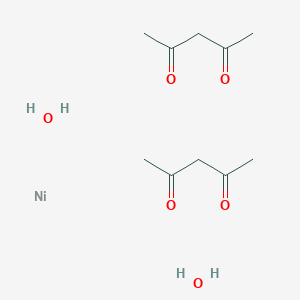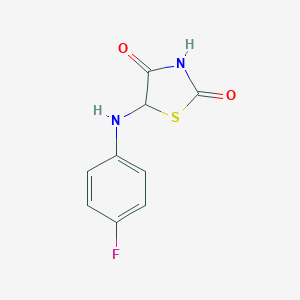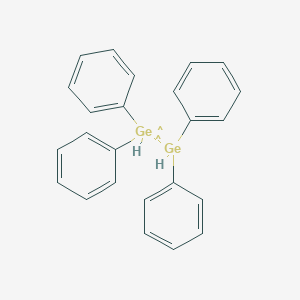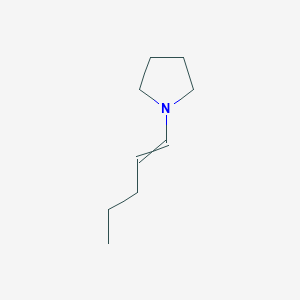
1,3-Butadiene, 2-chloro-, dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadiene, 2-chloro-, dimer, also known as Dichlorobutene, is a synthetic organic compound that is widely used in various industrial applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. This compound is primarily used as a cross-linking agent in the production of rubber products, such as tires, hoses, and gaskets. In recent years, there has been increasing interest in the scientific research application of this compound due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,3-Butadiene, 2-chloro-, dimer is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It may also stimulate the production of certain immune cells, which can help to fight off viral infections and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Butadiene, 2-chloro-, dimer can have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Butadiene, 2-chloro-, dimer in lab experiments is its relatively low cost and availability. It is also easy to handle and store, and can be used in a variety of different assays and experiments. However, there are also some limitations to its use. For example, it can be toxic at high concentrations, and may require special handling and disposal procedures. It may also have variable effects depending on the cell type or experimental conditions used.
Direcciones Futuras
There are many potential future directions for research on 1,3-Butadiene, 2-chloro-, dimer. One area of interest is its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Further research is also needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
The synthesis of 1,3-Butadiene, 2-chloro-, dimer can be achieved through a variety of methods. The most common method involves the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction produces a mixture of dichlorobutenes, which can be separated and purified through fractional distillation. Other methods include the reaction of 1,4-dichlorobutene with a reducing agent or the reaction of 1,3-butadiene with hydrochloric acid.
Aplicaciones Científicas De Investigación
1,3-Butadiene, 2-chloro-, dimer has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have a positive effect on the immune system, and may be useful in the treatment of autoimmune diseases.
Propiedades
Número CAS |
14523-89-8 |
|---|---|
Nombre del producto |
1,3-Butadiene, 2-chloro-, dimer |
Fórmula molecular |
C26H38N2O4 |
Peso molecular |
177.07 g/mol |
Nombre IUPAC |
2-chlorobuta-1,3-diene |
InChI |
InChI=1S/2C4H5Cl/c2*1-3-4(2)5/h2*3H,1-2H2 |
Clave InChI |
XXPCAAFTBIEPEP-UHFFFAOYSA-N |
SMILES |
C=CC(=C)Cl.C=CC(=C)Cl |
SMILES canónico |
C=CC(=C)Cl.C=CC(=C)Cl |
Sinónimos |
1,3-BUTADIENE,2-CHLORO-,DIME |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)



![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)
![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)
![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)

